1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea
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Overview
Description
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea is a complex organic compound featuring a unique combination of furan, thiophene, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with isopropyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The urea group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the urea group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-3-isopropylurea: Lacks the thiophene group, resulting in different chemical and biological properties.
1-(Thiophen-2-yl)-3-isopropylurea:
1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-isopropylurea: Lacks the thiophene group, leading to variations in its chemical behavior.
Uniqueness
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its versatility and potential for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)16-13(17)15-9-14(18,11-5-3-7-19-11)12-6-4-8-20-12/h3-8,10,18H,9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDXRPPFVHQNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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